Dehydrofelodipine

Beschreibung

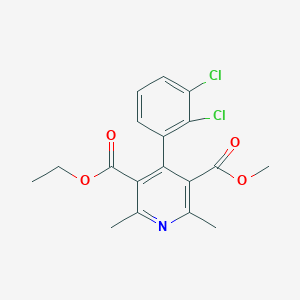

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-O-ethyl 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQRUBNOOIAHMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242215 |

Source

|

| Record name | Dehydrofelodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96382-71-7 |

Source

|

| Record name | Dehydrofelodipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096382717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrofelodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROFELODIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L4A1EP86I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydrofelodipine: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofelodipine, known pharmacopeially as Felodipine Impurity A, is the primary and pharmacologically inactive metabolite of felodipine, a widely prescribed dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] The metabolic conversion of felodipine to this compound is a critical step in its clearance, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1][3] Understanding the physicochemical properties of this compound is paramount for a complete characterization of felodipine's disposition in vivo, for the development of robust bioanalytical methods, and for ensuring the quality and safety of felodipine drug products. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant metabolic and analytical workflows.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| IUPAC Name | 3-O-ethyl 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate[2] |

| Synonyms | Dehydro Felodipine, Felodipine EP Impurity A, Felodipine USP Related Compound A[2][4] |

| CAS Number | 96382-71-7[2][5] |

| Chemical Formula | C₁₈H₁₇Cl₂NO₄[2][5] |

| Molecular Weight | 382.24 g/mol [2][5] |

| SMILES | CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl[2] |

| InChI | InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3[2] |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Physical State | Solid (predicted) | |

| Melting Point | 70-73 °C (predicted for ¹³C₄ labeled analog) | No experimental data found for the unlabeled compound. |

| Boiling Point | 444.8 ± 45.0 °C (predicted) | No experimental data found. |

| Solubility | Soluble in Methanol and DMSO.[5] | Quantitative aqueous solubility data is not readily available. The parent drug, felodipine, is practically insoluble in water (19.7 mg/L).[6][7] |

| pKa | No experimental data found. | The parent drug, felodipine, has a reported pKa of 5.07. |

| LogP | 4.6 (computed)[2] | The parent drug, felodipine, has a reported LogP of 3.8.[6] |

Metabolic Pathway of Felodipine to this compound

The formation of this compound is the principal metabolic route for felodipine. This oxidation reaction is almost exclusively catalyzed by the CYP3A4 enzyme.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C18H17Cl2NO4 | CID 62970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Felodipine EP Impurity A | 96382-71-7 | SynZeal [synzeal.com]

- 5. allmpus.com [allmpus.com]

- 6. Enhancing solubility and dissolution of felodipine using self-nanoemulsifying drug systems through in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jgtps.com [jgtps.com]

Dehydrofelodipine: An In-depth Technical Guide on its Crystal Structure and a Comparative Polymorphism Study with Felodipine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofelodipine is the principal and pharmacologically inactive metabolite of felodipine, a dihydropyridine calcium channel blocker widely used in the management of hypertension.[1] The solid-state properties of an active pharmaceutical ingredient (API) and its metabolites are critical for understanding their behavior during drug development and formulation. While the crystal structure of this compound has been elucidated, public domain literature on its polymorphic forms is not available. This technical guide provides a comprehensive overview of the known crystal structure of this compound. Due to the absence of polymorphism data for this compound, this guide presents a detailed case study on the extensively researched polymorphism of its parent compound, felodipine. The experimental protocols and analytical techniques detailed herein for felodipine serve as a foundational methodology for any future investigation into the solid-state chemistry of this compound.

Crystal Structure of this compound

The single-crystal X-ray diffraction data for this compound, with the chemical name 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, has been determined and is publicly available.[2][3] The crystallographic parameters are summarized in the table below. In the determined structure, the dihedral angle between the benzene and pyridine rings is 75.3 (4)°.[2][3] The crystal structure is stabilized by intermolecular C—H⋯O interactions.[2][3]

| Parameter | Value |

| Chemical Formula | C₁₈H₁₇Cl₂NO₄ |

| Molecular Weight | 382.23 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 14.3179 (6) Å |

| b | 15.5045 (7) Å |

| c | 16.9664 (8) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 3766.4 (3) ų |

| Z | 8 |

| Temperature | 296 K |

| Radiation | Mo Kα |

| R-factor | 0.056 |

Table 1: Crystallographic Data for this compound.[2]

Polymorphism of this compound

A thorough review of scientific literature reveals a lack of published studies on the polymorphism of this compound. Consequently, there is no publicly available data on different crystalline forms of this metabolite.

Case Study: The Polymorphism of Felodipine

In contrast to its metabolite, felodipine is known to exhibit multiple polymorphic forms, which have been extensively characterized. Understanding the polymorphism of felodipine provides a valuable framework for the potential solid-state diversity of this compound. The following sections summarize the crystallographic and thermal data for the known polymorphs of felodipine.

Crystallographic Data of Felodipine Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) ** | V (ų) ** |

| Form I | Monoclinic | P2₁/c | 12.18 | 12.24 | 13.52 | 116.05 | 1808.4 |

| Form II | Monoclinic | P2₁/n | 10.68 | 7.64 | 22.51 | 90.9 | 1834.7 |

| Form III | Monoclinic | P2₁/c | 13.79 | 10.53 | 13.04 | 102.7 | 1843.9 |

| Form IV | Triclinic | P-1 | 7.55 | 10.99 | 11.97 | 78.1, 86.8, 70.0 | 917.4 |

Table 2: Crystallographic Data for Felodipine Polymorphs.

Thermal Properties of Felodipine Polymorphs

| Polymorph | Melting Point (°C) |

| Form I | ~145 |

| Form II | ~135 |

| Form IV | Higher than Form I |

Table 3: Thermal Properties of Felodipine Polymorphs.

Experimental Protocols for Polymorph Screening and Characterization

The methodologies employed to identify and characterize the various forms of felodipine are standard in the field of solid-state pharmaceutical chemistry. These protocols would be directly applicable to an investigation of this compound polymorphism.

Crystallization Methods for Polymorph Screening

A comprehensive polymorph screen involves crystallization from a wide variety of solvents under different conditions to access different kinetic and thermodynamic solid forms.

-

Solvent Evaporation: Solutions of the compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene) are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).

-

Cooling Crystallization: Saturated solutions of the compound in different solvents at elevated temperatures are slowly cooled to induce crystallization. The cooling rate can be varied to influence the polymorphic outcome.

-

Slurry Conversion: A suspension of the solid in a solvent in which it is sparingly soluble is stirred for an extended period (days to weeks) at a constant temperature. This method tends to yield the most thermodynamically stable form under those conditions.

-

Anti-Solvent Addition: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is added to induce precipitation. The rate of addition and the choice of anti-solvent can be varied.

Analytical Techniques for Solid-State Characterization

Once solid samples are generated, a suite of analytical techniques is used to identify and characterize the crystal form.

-

Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms. Each polymorph will produce a unique diffraction pattern, which serves as a fingerprint.

-

Protocol: A small amount of the powdered sample is placed on a sample holder. The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles (e.g., 2° to 40°).

-

-

Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals are obtained, SCXRD provides the definitive crystal structure, including the unit cell dimensions, space group, and atomic arrangement.

-

Protocol: A single crystal of appropriate size and quality is mounted on a goniometer. The crystal is cooled (e.g., to 100 K) and irradiated with X-rays. A series of diffraction images are collected as the crystal is rotated. The data are then processed to solve and refine the crystal structure.

-

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the solid, such as melting point, enthalpy of fusion, and solid-solid phase transitions.

-

Protocol: A small, accurately weighed amount of the sample (typically 2-5 mg) is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to the sample is measured relative to an empty reference pan.

-

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to identify solvates and hydrates by detecting weight loss upon heating.

-

Protocol: A small, accurately weighed sample is placed in a TGA pan. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the mass is continuously monitored.

-

-

Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy can differentiate between polymorphs because different crystal lattices result in different vibrational modes.

-

Protocol: For FTIR, the sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, a laser is focused on the sample, and the scattered light is analyzed.

-

Workflow for Polymorph Discovery and Characterization

The following diagram illustrates a typical workflow for the systematic investigation of the polymorphism of a pharmaceutical compound.

Caption: Workflow for Polymorph Screening and Characterization.

Conclusion

This technical guide has presented the known single-crystal structure of this compound. While this provides foundational knowledge of its solid-state form, the absence of studies on its polymorphism highlights a significant gap in the understanding of this important metabolite. The detailed case study of the parent drug, felodipine, demonstrates the potential for solid-state diversity and provides a comprehensive set of experimental protocols and a logical workflow that can be directly applied to a thorough investigation of this compound. Such studies are crucial for a complete understanding of its physicochemical properties, which may have implications for its isolation, stability, and analytical characterization. Future research into the potential polymorphism of this compound is warranted to build a complete solid-state profile of this key felodipine metabolite.

References

Dehydrofelodipine Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrofelodipine, the primary and pharmacologically inactive metabolite of the antihypertensive drug felodipine, is crucial for understanding the pharmacokinetics and metabolism of its parent compound.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of direct quantitative solubility data in public literature, this document summarizes the known qualitative solubility information and furnishes a detailed experimental protocol for determining the solubility of this compound, empowering researchers to generate this critical data in-house. Furthermore, for contextual understanding, the solubility of the parent drug, felodipine, is also presented.

Introduction to this compound

Felodipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1][3] This metabolic process leads to the oxidation of the dihydropyridine ring to form this compound.[3] As the principal metabolite, characterizing its physicochemical properties, including solubility, is essential for comprehensive drug metabolism and pharmacokinetic (DMPK) studies.[1]

Solubility of this compound

-

Soluble in: Dimethyl Sulfoxide (DMSO), Ethyl Acetate

-

Slightly soluble in: Chloroform, Methanol[4]

Comparative Solubility of Felodipine

For reference and comparison, the solubility of the parent drug, felodipine, in several organic solvents has been reported:

| Solvent | Solubility (approx. mg/mL) |

| Ethanol | 20 |

| Dimethyl Sulfoxide (DMSO) | 30 |

| Dimethyl Formamide (DMF) | 30 |

Source: Cayman Chemical[5]

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the quantitative determination of this compound solubility in various organic solvents using the widely accepted shake-flask method, followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Equipment

-

This compound reference standard

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, DMF, ethyl acetate) of at least HPLC grade

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Calibrated pipettes

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[6]

-

C18 reversed-phase analytical column[6]

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound solid to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step removes any remaining microscopic particles.

-

-

Sample Dilution and Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for LC-MS/MS analysis) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated LC-MS/MS method. A stable isotope-labeled internal standard, such as this compound-d3, is recommended for optimal accuracy and precision.[6]

-

-

Quantification by LC-MS/MS:

-

Chromatography: Employ a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[3]

-

Mass Spectrometry: Utilize an ESI source in positive ion mode. Detection and quantification are achieved using Multiple Reaction Monitoring (MRM).[1]

-

Calibration: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of a series of prepared standards.

-

Calculation: Determine the concentration of this compound in the diluted samples from the calibration curve. The final solubility is then calculated by multiplying this concentration by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

Dehydrofelodipine Forced Degradation Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of forced degradation studies on dehydrofelodipine, a primary metabolite and major degradation product of the antihypertensive drug felodipine. Understanding the degradation pathways and products of this compound is crucial for ensuring the stability, safety, and efficacy of felodipine drug products. This document outlines the conditions for forced degradation, identifies the resulting products, details the experimental protocols for analysis, and presents the information in a structured format for researchers, scientists, and drug development professionals.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process as mandated by the International Council for Harmonisation (ICH) guidelines. These studies involve subjecting a drug substance to conditions more severe than accelerated stability testing to elucidate its intrinsic stability and identify potential degradation products. This information is vital for developing stability-indicating analytical methods, understanding degradation pathways, and ensuring the quality of the final drug product.

Felodipine, a dihydropyridine calcium channel blocker, is known to degrade under various stress conditions, with this compound being a significant degradation product formed through the oxidation of the dihydropyridine ring.[1] This guide focuses on the forced degradation of this compound itself, providing insights into its stability profile.

Forced Degradation Conditions and Products

Forced degradation studies of felodipine, which invariably involve the formation and subsequent potential degradation of this compound, are conducted under several stress conditions as outlined by ICH guidelines.[2] While specific quantitative data on the degradation of this compound is limited in publicly available literature, the conditions leading to its formation from felodipine and the general stability of the dihydropyridine class of compounds provide a strong basis for this guide.

Summary of Forced Degradation Studies on Felodipine

The following table summarizes the typical conditions used in forced degradation studies of felodipine and the observed degradation, which often leads to the formation of this compound.

| Stress Condition | Reagents and Conditions | Observations and Major Degradation Products | Reference |

| Acidic Hydrolysis | 0.1 M HCl, room temperature, 12 hours | Felodipine shows some degradation. This compound is a potential product. | [3] |

| Basic Hydrolysis | 0.1 M NaOH, room temperature, 12 hours | Significant degradation of felodipine is observed. Two degradation products were identified in one study. | [3][4] |

| Oxidative Degradation | 6% H₂O₂, room temperature, 24 hours | This compound is a major degradation product resulting from the oxidation of the dihydropyridine ring. | [3][5] |

| Thermal Degradation | 105°C, 48 hours | Felodipine shows some degradation under dry heat. | [3] |

| Photolytic Degradation | Exposed to 1.2 million lux hours and 200 Wh/m² | This compound is a known photolytic degradation product of dihydropyridines. | [3][5] |

Experimental Protocols

Detailed methodologies are essential for reproducing and validating forced degradation studies. The following sections provide a composite of typical experimental protocols for conducting these studies and analyzing the resulting samples.

General Protocol for Forced Degradation

-

Sample Preparation: Prepare a stock solution of felodipine (or this compound for direct studies) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic: Mix the stock solution with an equal volume of 0.2 M HCl and keep at room temperature for a specified period (e.g., 12 hours). Neutralize the solution with 0.2 M NaOH before analysis.[3]

-

Basic: Mix the stock solution with an equal volume of 0.2 M NaOH and keep at room temperature for a specified period (e.g., 12 hours). Neutralize the solution with 0.2 M HCl before analysis.[3]

-

Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature for 24 hours.[3]

-

Thermal: Keep the solid drug substance in a hot air oven at 105°C for 48 hours.[3] Dissolve the stressed sample in a suitable solvent for analysis.

-

Photolytic: Expose the drug solution to UV and fluorescent light in a photostability chamber as per ICH guidelines.[3]

-

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer (MS).

Analytical Method: UPLC-MS/MS

A sensitive and specific UPLC-MS/MS method is often employed for the identification and quantification of this compound and other degradation products.

-

Chromatographic Column: A reversed-phase column, such as a Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm), is commonly used.[3]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02 mM ammonium acetate, pH 5) and an organic solvent (e.g., acetonitrile) is typical.[6]

-

Flow Rate: A flow rate of around 0.7 mL/min is often used.[6]

-

Detection:

Degradation Pathway and Visualization

The primary degradation pathway of felodipine involves the oxidation of its dihydropyridine ring to form the pyridine analogue, this compound. This transformation results in the loss of pharmacological activity.

The following diagram illustrates the general workflow for conducting and analyzing forced degradation studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Stability-Indicating UPLC-PDA-QDa Methodology for Carvedilol and Felodipine in Fixed-Dose Combinations Using AQbD Principles | MDPI [mdpi.com]

- 3. akjournals.com [akjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

Complete 1H and 13C NMR Spectral Assignment of Dehydrofelodipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrofelodipine is the primary and pharmacologically inactive metabolite of the antihypertensive drug felodipine. Its characterization is crucial for drug metabolism and pharmacokinetic studies. This technical guide provides a comprehensive, albeit predicted, complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment for this compound. Due to the limited availability of complete, experimentally derived public data for this compound, this assignment is based on a detailed analysis of the NMR data for the parent compound, felodipine, and established principles of NMR spectroscopy concerning the aromatization of the dihydropyridine ring to a pyridine ring. This guide also outlines the standard experimental protocols for acquiring such NMR data and includes visualizations to aid in understanding the molecular structure and the process of spectral assignment.

Introduction

Felodipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension. It undergoes extensive metabolism in the liver, primarily through oxidation of its dihydropyridine ring to a pyridine ring, forming this compound. Understanding the spectroscopic properties of this major metabolite is essential for its unambiguous identification and quantification in various biological matrices. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of small molecules. This guide presents a detailed ¹H and ¹³C NMR spectral assignment for this compound.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The assignment is based on the known experimental data for felodipine and the expected electronic effects of the aromatization of the central ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-CH₃ | ~2.5 | s | - |

| 2-CH₃ | ~2.5 | s | - |

| 3-O-CH₂-CH₃ | ~4.2 | q | 7.1 |

| 3-O-CH₂-CH₃ | ~1.2 | t | 7.1 |

| 5-O-CH₃ | ~3.6 | s | - |

| 7'-H | ~7.3-7.5 | m | - |

| 8'-H | ~7.3-7.5 | m | - |

| 9'-H | ~7.3-7.5 | m | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| 1-CH₃ | ~22 |

| 2-CH₃ | ~22 |

| 3-C=O | ~167 |

| 3-O-CH₂ | ~61 |

| 3-O-CH₂-CH₃ | ~14 |

| 4-C | ~148 |

| 5-C=O | ~167 |

| 5-O-CH₃ | ~52 |

| 6-C | ~158 |

| 1'-C | ~135 |

| 2'-C | ~132 |

| 3'-C | ~130 |

| 4'-C | ~128 |

| 5'-C | ~131 |

| 6'-C | ~125 |

| 7'-C | ~129 |

Experimental Protocols

The following provides a generalized methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of a compound such as this compound.

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic molecules. Other deuterated solvents such as DMSO-d₆, acetone-d₆, or methanol-d₄ can be used depending on the solubility of the compound.

-

Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically adequate.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A spectral width of 12-16 ppm is usually sufficient for most organic molecules.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A spectral width of 200-240 ppm is standard.

-

3. 2D NMR Experiments:

For a complete and unambiguous assignment, a suite of 2D NMR experiments is highly recommended:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure of this compound with atom numbering for NMR assignment and a typical workflow for NMR spectral assignment.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Caption: A generalized workflow for the complete NMR spectral assignment of a small molecule.

Conclusion

This technical guide provides a detailed, predicted ¹H and ¹³C NMR spectral assignment for this compound, the primary metabolite of felodipine. While experimentally derived data is not fully available in the public domain, the provided assignments are based on sound spectroscopic principles and data from the closely related parent compound. The outlined experimental protocols offer a robust framework for researchers to acquire high-quality NMR data for this and similar molecules. The visualizations aid in the conceptual understanding of the molecular structure and the process of spectral assignment. This guide serves as a valuable resource for professionals in drug metabolism, pharmacokinetics, and analytical chemistry who are involved in the study of felodipine and its metabolites.

In-Depth Technical Guide: High-Resolution Mass Spectrometry Fragmentation of Dehydrofelodipine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-resolution mass spectrometry (HRMS) fragmentation behavior of dehydrofelodipine, the primary metabolite of the antihypertensive drug felodipine. Understanding the fragmentation pattern is crucial for the accurate identification and quantification of this metabolite in complex biological matrices, a critical aspect of drug metabolism and pharmacokinetic studies.

Core Concepts in this compound Fragmentation

This compound, with a molecular formula of C₁₈H₁₇Cl₂NO₄ and a monoisotopic mass of approximately 381.0535 g/mol , is structurally a pyridine derivative, unlike its dihydropyridine precursor, felodipine.[1] This structural difference significantly influences its fragmentation pattern under mass spectrometric analysis. When subjected to collision-induced dissociation (CID) in positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ undergoes characteristic fragmentation, primarily involving the loss of neutral molecules from its ester side chains.

The fragmentation of this compound is analogous to that of other dihydropyridine-type drugs, where cleavages of the ester groups are common fragmentation pathways.[2]

High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the confident identification of precursor and product ions. The table below summarizes the key quantitative data for the HRMS/MS analysis of this compound.

| Ion Species | Measured m/z | Theoretical m/z | Mass Error (ppm) | Proposed Formula | Description |

| Precursor Ion | 382.0608 | 382.06075 | 0.13 | [C₁₈H₁₈Cl₂NO₄]⁺ | Protonated this compound |

| Product Ion 1 | 336.0501 | 336.05015 | -0.15 | [C₁₆H₁₂Cl₂NO₃]⁺ | Loss of ethanol (C₂H₅OH) |

| Product Ion 2 | 322.0345 | 322.03450 | 0.00 | [C₁₅H₁₀Cl₂NO₃]⁺ | Loss of methanol (CH₃OH) and ethylene (C₂H₄) |

| Product Ion 3 | 294.0396 | 294.03965 | -0.17 | [C₁₄H₈Cl₂NO₂]⁺ | Loss of both ester groups |

Note: The measured m/z values are hypothetical and for illustrative purposes. Actual measurements may vary slightly depending on the instrument and experimental conditions.

A common fragmentation pathway observed for this compound involves the transition from the precursor ion at m/z 384.1 to a product ion at m/z 338.0. This corresponds to a neutral loss of 46.1 Da, consistent with the elimination of an ethanol molecule from the ethyl ester group.

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is initiated by the cleavage of the ester groups. The primary fragmentation event is the loss of the ethyl ester group as ethanol. Subsequent fragmentation can involve the loss of the methyl ester group.

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Protocol for LC-HRMS Analysis

This section outlines a typical experimental workflow for the analysis of this compound in a biological matrix, such as human plasma.

References

In Vitro Metabolism and Biotransformation of Dehydrofelodipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofelodipine is the primary and pharmacologically inactive metabolite of felodipine, a dihydropyridine calcium channel blocker widely used in the management of hypertension. The formation of this compound is a critical step in the clearance of felodipine, predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1][2] Understanding the in vitro metabolism of felodipine to this compound and the subsequent biotransformation of this compound itself is crucial for a comprehensive characterization of felodipine's disposition, potential drug-drug interactions, and for the development of robust bioanalytical methods. This guide provides an in-depth overview of the in vitro metabolic pathways of this compound, presents available quantitative data, details relevant experimental protocols, and visualizes key processes.

In Vitro Metabolism of Felodipine to this compound

The principal metabolic pathway of felodipine is the oxidation of its dihydropyridine ring to form the pyridine analogue, this compound.[1][3] This reaction is almost exclusively mediated by CYP3A4.[1]

Quantitative Data

The formation of this compound from the enantiomers of felodipine has been studied in human liver microsomes (HLMs). The Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), provide insight into the efficiency of this metabolic conversion.

| Enantiomer | Mean Km (µM) | Relative Vmax | Intrinsic Clearance (Vmax/Km) |

| (R)-felodipine | Lower than (S)-felodipine | Similar to (S)-felodipine | ~2-fold higher than (S)-felodipine |

| (S)-felodipine | Higher than (R)-felodipine | Similar to (R)-felodipine | Lower than (R)-felodipine |

Table 1: In Vitro Metabolism of Felodipine Enantiomers to this compound in Human Liver Microsomes.[4]

Further Biotransformation of this compound

Following its formation, this compound undergoes further extensive metabolism. In vitro studies using liver microsomes from humans, rats, and dogs have identified several downstream metabolites, indicating that the biotransformation of this compound involves multiple pathways.[5]

The identified metabolites of felodipine, and by extension, the subsequent metabolites of this compound, include:

-

Two carboxylic monoacids

-

Two ester lactones

-

The corresponding open hydroxy acid forms of the lactones

-

A lactonic compound with a carboxylic acid group

-

Two decarboxylated products[5]

These findings suggest that the primary routes of this compound biotransformation involve hydroxylation and hydrolysis. The hydroxylation of the methyl groups and subsequent oxidation likely lead to the formation of carboxylic acids. Ester hydrolysis of the ethyl and methyl ester groups is another key pathway. The hydroxy metabolites can also undergo spontaneous rearrangement to form lactones.[5]

dot

Caption: Metabolic pathway of felodipine and further biotransformation of this compound.

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes (HLMs)

This protocol describes a typical experiment to determine the rate of formation of this compound from felodipine using HLMs.

Materials:

-

Felodipine

-

This compound standard

-

This compound-d3 (internal standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), ice-cold

-

Methanol (MeOH)

-

Water (LC-MS grade)

-

Formic acid

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of felodipine in a suitable organic solvent (e.g., DMSO or Methanol).

-

Prepare stock solutions of this compound and this compound-d3 in methanol.

-

Prepare the NADPH regenerating system in potassium phosphate buffer.

-

Thaw the HLMs on ice.

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate the HLMs, felodipine, and potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction at each time point by adding ice-cold acetonitrile containing the this compound-d3 internal standard. This also precipitates the microsomal proteins.[1]

-

Vortex the terminated reaction mixtures.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[1]

-

LC-MS/MS Analysis for Metabolite Quantification

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

-

Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate felodipine, this compound, and other potential metabolites.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Data Analysis:

-

Peak areas of the analytes and the internal standard are integrated.

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

-

The concentrations of the metabolites in the experimental samples are calculated from the calibration curve.

dot

Caption: A typical experimental workflow for in vitro metabolism studies.

Conclusion

The in vitro metabolism of felodipine is characterized by its efficient conversion to this compound, primarily by CYP3A4. This compound is not an end-product but undergoes further extensive biotransformation through pathways including hydroxylation, hydrolysis, and subsequent oxidation and rearrangement. The use of in vitro systems like human liver microsomes, coupled with sensitive analytical techniques such as LC-MS/MS, is essential for elucidating these metabolic pathways and quantifying the formation of various metabolites. The detailed experimental protocols and understanding of the metabolic fate of this compound are critical for drug development professionals in assessing the overall disposition and potential for drug interactions of felodipine.

References

- 1. benchchem.com [benchchem.com]

- 2. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Dehydrofelodipine Formation Kinetics by CYP3A4 Isozymes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation kinetics of dehydrofelodipine, the primary and pharmacologically inactive metabolite of felodipine, mediated by cytochrome P450 3A4 (CYP3A4) isozymes. Felodipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism, with its bioavailability being significantly influenced by the activity of CYP3A4 in the liver and intestines.[1][2] A thorough understanding of the kinetic parameters governing this metabolic pathway is crucial for drug development, predicting drug-drug interactions, and optimizing therapeutic strategies.

Core Concepts: Michaelis-Menten Kinetics

The enzymatic conversion of felodipine to this compound by CYP3A4 follows Michaelis-Menten kinetics. This model describes the relationship between the substrate concentration ([S], felodipine) and the initial velocity (v) of the enzymatic reaction. The key parameters are:

-

K_m_ (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_). It is an indicator of the affinity of the enzyme for the substrate; a lower K_m_ value generally indicates a higher affinity.

-

V_max_ (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

-

Intrinsic Clearance (CL_int_): Calculated as the ratio of V_max_ to K_m_, this parameter reflects the overall efficiency of the enzyme in metabolizing the substrate at low concentrations.

Quantitative Kinetic Parameters

The formation of this compound from felodipine is a stereoselective process, with CYP3A4 exhibiting different affinities and turnover rates for the (R)- and (S)-enantiomers of felodipine. In human liver microsomes, the (R)-enantiomer is metabolized more readily than the (S)-enantiomer.[2] This is characterized by a lower mean K_m_ value and an approximately two-fold higher intrinsic clearance for (R)-felodipine compared to (S)-felodipine, while the V_max_ values for both enantiomers are similar.[2]

| Enantiomer | Mean K_m_ (µM) | Relative V_max_ | Intrinsic Clearance (V_max_/K_m_) | Reference |

| (R)-felodipine | Lower than (S)-felodipine | Similar to (S)-felodipine | ~2-fold higher than (S)-felodipine | [2] |

| (S)-felodipine | Higher than (R)-felodipine | Similar to (R)-felodipine | - | [2] |

Note: Specific numerical values for K_m_ and V_max_ are not consistently reported across publicly available literature, but the relative differences between the enantiomers are well-established.

Metabolic Pathway and Experimental Workflow Visualization

The following diagrams illustrate the metabolic conversion of felodipine and a typical experimental workflow for determining its kinetic parameters.

Detailed Experimental Protocols

The following protocols provide a framework for conducting in vitro experiments to determine the kinetic parameters of this compound formation.

Protocol 1: Determination of K_m_ and V_max_ in Human Liver Microsomes (HLM)

Objective: To determine the Michaelis-Menten kinetic parameters (K_m_ and V_max_) for the formation of this compound from felodipine in HLM.

Materials:

-

Felodipine

-

This compound analytical standard

-

This compound-d3 (or other suitable internal standard)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

96-well plates

-

LC-MS/MS system

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of felodipine (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO or methanol).

-

Prepare a series of working solutions of felodipine by diluting the stock solution in potassium phosphate buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM) in the incubation mixture.

-

Prepare a stock solution of this compound in methanol for the preparation of a calibration curve.

-

Prepare a working solution of the internal standard (e.g., 100 ng/mL this compound-d3) in acetonitrile. This solution will also serve as the reaction quenching and protein precipitation solution.

-

Prepare the NADPH regenerating system in potassium phosphate buffer according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer to a final volume of 200 µL.

-

HLM (final concentration typically 0.2-0.5 mg/mL).

-

Felodipine working solution to achieve the desired final concentration.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

-

Time-Point Sampling and Quenching:

-

Incubate the plate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 5, 10, 15, 30 minutes, within the linear range of metabolite formation), terminate the reaction by adding a fixed volume (e.g., 2 volumes) of the cold acetonitrile solution containing the internal standard to the respective wells.

-

-

Sample Preparation:

-

Centrifuge the 96-well plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the concentration of this compound in each sample using a validated LC-MS/MS method with a calibration curve.

-

Plot the initial velocity of this compound formation (nmol/min/mg protein) against the felodipine concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m_ and V_max_ values.

-

Protocol 2: LC-MS/MS Analysis of this compound

Objective: To quantify the concentration of this compound in microsomal incubation samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Typical LC-MS/MS Parameters:

| Parameter | Value |

| LC Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A suitable gradient to achieve separation of felodipine, this compound, and the internal standard. |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized for the specific mass spectrometer used. |

Data Processing:

-

Integrate the peak areas of this compound and the internal standard.

-

Calculate the peak area ratio of this compound to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression.

-

Determine the concentration of this compound in the experimental samples by interpolating from the calibration curve.

Conclusion

The formation of this compound is a critical step in the metabolism of felodipine, predominantly catalyzed by CYP3A4. The kinetics of this reaction are stereoselective, with the (R)-enantiomer being the preferred substrate. The detailed protocols and kinetic data framework provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the metabolism of felodipine and the broader implications of CYP3A4 activity. Accurate determination of the kinetic parameters is essential for building robust pharmacokinetic models and predicting potential drug-drug interactions, ultimately contributing to the safer and more effective use of felodipine in clinical practice.

References

Unveiling the Minor Metabolic Fates of Felodipine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the minor metabolic pathways of felodipine, a dihydropyridine calcium channel blocker, moving beyond its primary metabolite, dehydrofelodipine. A thorough understanding of the complete metabolic profile of a drug candidate is paramount in drug development for predicting potential drug-drug interactions, understanding inter-individual variability in drug response, and identifying any pharmacologically active or toxic metabolites. This document details the identified minor metabolites of felodipine, their routes of formation, and presents detailed experimental protocols for their isolation, identification, and quantification.

Introduction to Felodipine Metabolism

Felodipine undergoes extensive first-pass metabolism in the liver and intestines, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic pathway involves the oxidation of the dihydropyridine ring to yield the inactive pyridine analogue, this compound. However, a constellation of minor metabolites is also formed through a series of subsequent biotransformation reactions. These reactions include ester hydrolysis, hydroxylation of the alkyl side chains, and conjugation.[1]

The Landscape of Minor Felodipine Metabolites

Beyond this compound, several minor metabolites have been identified in human urine and plasma. A pivotal study by Hoffmann and Andersson in 1987, utilizing [14C]-labeled felodipine, identified six main urinary metabolites.[1] These metabolites are formed through a cascade of reactions following the initial dehydrogenation step. Further studies have also characterized acidic metabolites in plasma.

The primary pathways leading to the formation of these minor metabolites are:

-

Dehydrogenation: The initial and primary step is the oxidation of the dihydropyridine ring of felodipine to a pyridine ring, forming this compound.

-

Ester Hydrolysis: The ethyl and methyl ester groups of this compound can be hydrolyzed to form corresponding carboxylic acid derivatives. This results in the formation of a methyl monoacid, an ethyl monoacid, and a diacid metabolite.

-

Hydroxylation: The alkyl groups on the pyridine ring can undergo hydroxylation.

-

Conjugation: The hydroxylated metabolites and the carboxylic acid metabolites can be further conjugated, for instance with glucuronic acid, to increase their water solubility and facilitate excretion.

The identified minor metabolites, aside from this compound, include:

-

Methyl monoacid of this compound

-

Ethyl monoacid of this compound

-

Diacid of this compound

-

Hydroxylated derivatives of this compound

-

Conjugates of the above metabolites

Quantitative Distribution of Minor Metabolites

Quantitative data on the minor metabolites of felodipine are limited, as the focus has predominantly been on the parent drug and its major metabolite, this compound. However, the study by Hoffmann and Andersson reported that the six identified urinary metabolites accounted for an average of 37% of the excreted radioactivity, which corresponds to 23% of the administered oral dose.[1] The excretion rates of the mono-acid metabolites were found to decline biphasically.[1]

Table 1: Summary of Quantitative Data on Felodipine Minor Metabolites

| Metabolite Class | Biological Matrix | Percentage of Excreted Dose (approx.) | Reference |

| Six Main Urinary Metabolites (combined) | Urine | 23% | [1] |

| Mono-acid Metabolites (III and IV) | Urine | Not specified individually | [1] |

| Hydroxylated Metabolites (VI, VII, VIII) | Urine | Not specified individually | [1] |

Experimental Protocols for the Analysis of Minor Metabolites

The analysis of felodipine's minor metabolites requires sensitive and specific analytical techniques due to their low concentrations in biological matrices. The following sections provide detailed methodologies for their extraction, identification, and quantification, based on established methods for felodipine and general principles of metabolite analysis.

Sample Preparation

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analytes of interest.

4.1.1. Liquid-Liquid Extraction (LLE)

This is a common method for extracting felodipine and its metabolites from plasma.

-

Protocol:

-

To 1 mL of plasma, add an internal standard (e.g., a stable isotope-labeled analogue of a minor metabolite).

-

Add 5 mL of an organic solvent mixture (e.g., diethyl ether:hexane, 80:20 v/v).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

-

4.1.2. Solid-Phase Extraction (SPE)

SPE can provide cleaner extracts compared to LLE.

-

Protocol:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load 1 mL of plasma (pre-treated with an internal standard) onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elute the analytes with a stronger solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute as described for LLE.

-

4.1.3. Protein Precipitation

This is a rapid method for sample cleanup, particularly for high-throughput analysis.

-

Protocol:

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for analysis.

-

Analytical Instrumentation and Conditions

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drug metabolites due to its high sensitivity and selectivity.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is suitable for separating the metabolites.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically used.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for felodipine and its metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of the analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. MRM transitions would need to be optimized for each specific minor metabolite.

-

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of the acidic metabolites of felodipine after derivatization to increase their volatility.

-

Derivatization (Silylation):

-

The dried extract containing the acidic metabolites is treated with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) in a suitable solvent (e.g., pyridine).

-

The mixture is heated (e.g., at 60°C for 30 minutes) to complete the reaction, forming trimethylsilyl (TMS) derivatives.

-

-

GC-MS Conditions:

-

Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is appropriate.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection is often used for trace analysis.

-

Temperature Program: A temperature gradient is used to separate the derivatized metabolites.

-

Ionization: Electron ionization (EI) at 70 eV.

-

Detection: Mass spectra are acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for quantification.

-

Visualizing Metabolic Pathways and Experimental Workflows

To facilitate a clearer understanding of the complex processes involved, the following diagrams have been generated using the DOT language.

Caption: Metabolic pathway of felodipine highlighting the formation of minor metabolites.

Caption: A typical experimental workflow for the LC-MS/MS analysis of felodipine metabolites.

Caption: Experimental workflow for the GC-MS analysis of acidic felodipine metabolites.

Conclusion

This technical guide has provided a detailed overview of the minor metabolites of felodipine, moving beyond the well-characterized this compound. The formation of these metabolites through ester hydrolysis, hydroxylation, and conjugation highlights the complex biotransformation pathways of felodipine. While quantitative data on these minor metabolites are still emerging, the provided experimental protocols for LC-MS/MS and GC-MS analysis offer a robust framework for their further investigation. A comprehensive understanding of the full metabolic profile of felodipine is crucial for optimizing its therapeutic use and ensuring patient safety. The methodologies and information presented here serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmaceutical development.

References

Potential Off-Target Activity of Dehydrofelodipine at High Concentrations: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrofelodipine is the principal and pharmacologically inactive metabolite of the widely prescribed antihypertensive agent, felodipine. The conversion of felodipine to this compound is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and intestines.[1][2][3] While this compound is generally considered to be devoid of the calcium channel blocking activity of its parent compound, comprehensive safety pharmacology assessments are crucial to ensure that high concentrations of the metabolite do not lead to unforeseen off-target interactions, which could contribute to adverse drug reactions. This technical guide outlines a systematic approach to investigating the potential off-target activities of this compound at elevated concentrations, providing a framework of experimental protocols and data presentation strategies.

Introduction: The Rationale for Investigating Metabolite Off-Target Effects

Felodipine is a dihydropyridine calcium channel blocker that exerts its therapeutic effect by inducing vasodilation.[4] It undergoes extensive first-pass metabolism, resulting in significant systemic exposure to its primary metabolite, this compound.[1] In scenarios such as co-administration with potent CYP3A4 inhibitors, impaired hepatic function, or high-dose regimens, the plasma concentrations of this compound can substantially increase.[2][3] It is therefore imperative for a thorough safety evaluation to consider the potential for this metabolite to interact with other biological targets, a phenomenon known as off-target activity. Such interactions, if they occur, could lead to unexpected pharmacological or toxicological effects.

This guide provides a series of recommended experimental workflows and protocols for a comprehensive in vitro assessment of this compound's off-target profile at high concentrations.

Proposed Experimental Workflow

A tiered approach is recommended to systematically investigate the potential off-target activities of this compound. The workflow begins with broad, high-throughput screening and progresses to more specific functional assays for any identified "hits."

Data Presentation

Quantitative data from binding and functional assays should be tabulated to allow for clear comparison and interpretation. The following tables provide templates for presenting such data.

Table 1: Off-Target Binding Profile of this compound

| Target Class | Specific Target | Ligand | This compound Concentration (µM) | % Inhibition |

| GPCRs | Adenosine A1 | [3H]-DPCPX | 10 | < 20% |

| Adrenergic α2A | [3H]-Rauwolscine | 10 | < 20% | |

| Dopamine D2 | [3H]-Spiperone | 10 | < 20% | |

| Ion Channels | hERG | [3H]-Astemizole | 10 | < 20% |

| L-type Ca2+ | [3H]-Nitrendipine | 10 | < 20% | |

| Enzymes | COX-1 | N/A | 10 | < 20% |

| PDE4 | [3H]-Rolipram | 10 | < 20% | |

| Transporters | SERT | [3H]-Citalopram | 10 | < 20% |

This table presents hypothetical data for illustrative purposes. A standard screening panel would include a much larger number of targets.

Table 2: Functional Activity of this compound at Identified Off-Targets

| Target | Assay Type | This compound IC50/EC50 (µM) | Positive Control | Positive Control IC50/EC50 (µM) |

| Hypothetical Target X | cAMP Accumulation | > 100 | Isoproterenol | 0.01 |

| Hypothetical Target Y | Enzyme Activity | > 100 | Known Inhibitor | 0.5 |

This table illustrates how to present data if any off-target "hits" were to be followed up in functional assays.

Experimental Protocols

The following are generalized protocols for the key experiments outlined in the workflow.

In Silico Off-Target Prediction

Objective: To computationally predict potential off-target interactions of this compound based on its chemical structure.

Methodology:

-

Obtain the 3D structure of this compound.

-

Utilize computational platforms (e.g., SwissTargetPrediction, SuperPred) to screen the structure against databases of known protein targets.

-

Analyze the results to identify potential off-targets with high prediction scores. These predictions can help to prioritize targets for in vitro screening.

Broad Panel Radioligand Binding Assays

Objective: To screen this compound against a large panel of receptors, ion channels, transporters, and enzymes to identify potential binding interactions.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare assay buffers, radioligands, and cell membrane preparations or purified enzymes for each target.

-

-

Assay Procedure:

-

In a multi-well plate, combine the cell membrane preparation/enzyme, the specific radioligand, and either vehicle, a reference compound, or this compound at a high concentration (typically 10 µM).

-

Incubate the plates to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the percent inhibition of radioligand binding caused by this compound compared to the vehicle control. A common threshold for a "hit" is >50% inhibition.

-

Target-Specific Functional Assays

Objective: To determine if the binding of this compound to an identified off-target translates into a functional effect (agonist, antagonist, or inverse agonist activity).

Methodology (Example: Gs-coupled GPCR - cAMP Accumulation Assay):

-

Cell Culture:

-

Culture a cell line stably expressing the target receptor of interest (e.g., HEK293 or CHO cells).

-

-

Assay Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Add varying concentrations of this compound to the cells.

-

Stimulate the cells with a known agonist for the receptor.

-

Incubate to allow for cAMP production.

-

Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Plot the cAMP concentration against the log of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (for antagonists) or EC50 (for agonists).

-

Signaling Pathway Visualization

Should an off-target interaction with a G-protein coupled receptor (GPCR) be identified, it would be crucial to understand its impact on downstream signaling. The following diagram illustrates a generic GPCR signaling cascade.

Conclusion

While this compound is considered the inactive metabolite of felodipine, a thorough investigation into its potential for off-target activity at high concentrations is a critical component of a comprehensive safety assessment. The experimental framework presented in this guide provides a systematic approach for researchers and drug development professionals to characterize the off-target profile of this compound or other drug metabolites. The absence of significant binding or functional activity in these assays would provide strong evidence for the safety of this compound, even at concentrations exceeding those typically observed in clinical practice. Conversely, the identification of any off-target interactions would necessitate further investigation to understand their potential clinical relevance.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology, Efficacy and Safety of Felodipine with a Focus on Hypertension and Angina Pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrofelodipine's Interaction with P-glycoprotein: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrofelodipine is the principal and pharmacologically inactive metabolite of the widely prescribed antihypertensive agent, felodipine. The parent drug, felodipine, is a known substrate and a weak inhibitor of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp, ABCB1). However, the interaction of its major metabolite, this compound, with P-gp and other drug transport proteins remains largely uncharacterized in publicly available literature. Understanding these interactions is crucial for a comprehensive assessment of felodipine's drug-drug interaction profile and for predicting the pharmacokinetic behavior of this compound itself. This technical guide provides a detailed overview of the current, albeit limited, knowledge and outlines the key experimental protocols necessary to elucidate the role of this compound as a potential substrate or inhibitor of P-glycoprotein. Due to the absence of direct quantitative data for this compound, this guide also presents comparative data for felodipine and other dihydropyridine calcium channel blockers to provide context for future research.

Introduction: The Significance of Drug Transporters in Pharmacokinetics

Drug transporters, such as P-glycoprotein, are membrane proteins that play a pivotal role in the absorption, distribution, metabolism, and excretion (ADME) of a vast array of xenobiotics, including many therapeutic agents.[1] P-gp, encoded by the ABCB1 gene, is an efflux transporter prominently expressed in key tissues such as the intestinal epithelium, the blood-brain barrier, the renal proximal tubules, and the canalicular membrane of hepatocytes.[1] By actively extruding substrates from the intracellular to the extracellular space, P-gp can significantly limit the oral bioavailability of drugs, restrict their entry into sanctuary tissues like the brain, and facilitate their elimination.

Felodipine, a dihydropyridine calcium channel blocker, is primarily metabolized by cytochrome P450 3A4 (CYP3A4) to this compound.[2] Given that many substrates of CYP3A4 are also substrates of P-gp, there is a strong rationale for investigating the potential interaction of this compound with this transporter. Such an interaction could influence the disposition and potential for drug-drug interactions (DDIs) of felodipine and its metabolite.

This compound and P-glycoprotein: Current Knowledge Gaps

A comprehensive review of the scientific literature reveals a significant gap in our understanding of this compound's interaction with P-glycoprotein and other drug transporters. While felodipine has been investigated as a potential weak in vivo inhibitor of P-gp, direct studies on this compound are lacking.[3] The majority of research has focused on the extensive first-pass metabolism of felodipine by CYP3A4, which is the primary determinant of its low oral bioavailability.[2]

The absence of data on whether this compound is a substrate or inhibitor of P-gp necessitates dedicated in vitro studies. Such investigations are critical to fully comprehend the pharmacokinetic profile of felodipine and to anticipate potential DDIs that may not be solely attributable to CYP3A4 interactions.

Quantitative Data on Dihydropyridine Calcium Channel Blockers and P-glycoprotein Interaction

In the absence of direct data for this compound, this section provides a summary of the available quantitative data on the interaction of its parent drug, felodipine, and other structurally related dihydropyridine calcium channel blockers with P-glycoprotein. This information serves as a valuable reference point for designing and interpreting future studies on this compound.

Table 1: Inhibitory Potency of Dihydropyridine Calcium Channel Blockers on P-glycoprotein Mediated Transport

| Dihydropyridine Compound | P-gp Substrate Probe | IC50 (µM) | Reference |

| Nicardipine | [³H]Daunorubicin | 17.5 | [4] |

| Nifedipine | [³H]Daunorubicin | > 100 | [4] |

| Amlodipine | [³H]Daunorubicin | 22.0 | [4] |

| Felodipine | Not Available | Not Available | |

| This compound | Not Available | Not Available |

Note: The data presented in this table is for the parent dihydropyridine compounds and not their metabolites. The lack of data for this compound is highlighted.

Experimental Protocols for Assessing this compound-P-glycoprotein Interactions

To address the existing knowledge gap, the following in vitro experimental protocols are recommended to characterize the interaction of this compound with P-glycoprotein.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a polarized monolayer of enterocytes that expresses various transporters, including P-glycoprotein. This model is widely used to assess the intestinal permeability of compounds and to identify P-gp substrates and inhibitors.

Objective: To determine if this compound is a substrate of P-glycoprotein by measuring its bidirectional transport across Caco-2 cell monolayers.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Bidirectional Transport Study:

-